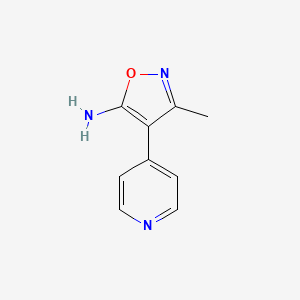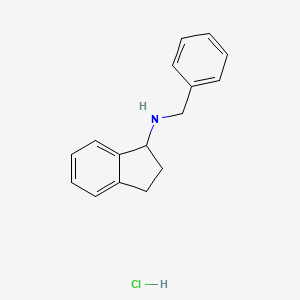![molecular formula C12H21F2NO3 B15317628 Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate](/img/structure/B15317628.png)
Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, a difluorinated cyclohexyl moiety, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 4,4-difluorocyclohexanone, undergoes a reduction reaction to form 4,4-difluoro-1-hydroxycyclohexane.
Carbamate Formation: The intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The difluorinated cyclohexyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of difluorocyclohexanone derivatives.
Reduction: Formation of tert-butyl n-[(4,4-difluorocyclohexyl)methyl]amine.
Substitution: Formation of substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the difluorinated cyclohexyl group can improve the bioavailability and metabolic stability of drug candidates.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate involves its interaction with specific molecular targets. The difluorinated cyclohexyl group can enhance binding affinity to target proteins or enzymes, leading to modulation of their activity. The carbamate group can also participate in covalent bonding with active site residues, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl n-[(4-hydroxycyclohexyl)methyl]carbamate
- Tert-butyl n-[(4,4-difluorocyclohexyl)methyl]carbamate
- Tert-butyl n-[(4-hydroxy-1-methylcyclohexyl)methyl]carbamate
Uniqueness
Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate stands out due to the presence of both the difluorinated cyclohexyl group and the hydroxyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H21F2NO3 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C12H21F2NO3/c1-10(2,3)18-9(16)15-8-11(17)4-6-12(13,14)7-5-11/h17H,4-8H2,1-3H3,(H,15,16) |
Clave InChI |
RSMRKPMEKFLSJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1(CCC(CC1)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol,Mixtureofdiastereomers](/img/structure/B15317548.png)
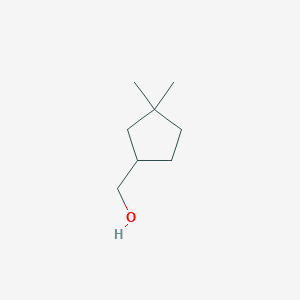
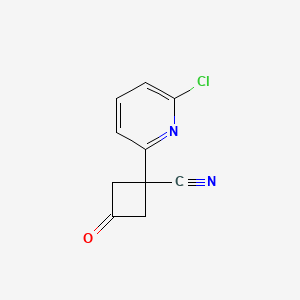
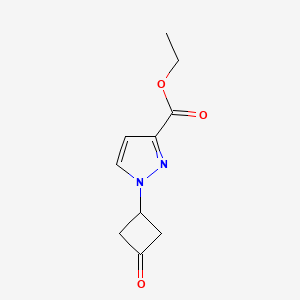

![[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol](/img/structure/B15317571.png)
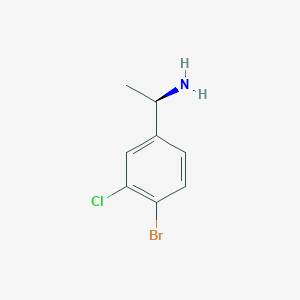

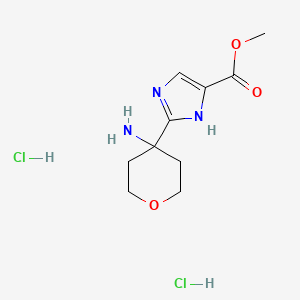
![Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-](/img/structure/B15317612.png)
amine hydrochloride](/img/structure/B15317619.png)
![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)
